

A Comparative Guide to the Cellular Effects of GSK8573 and GSK2801

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK8573

Cat. No.: B10818798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular effects of **GSK8573** and GSK2801, two chemical probes used in the study of epigenetic regulation. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

GSK2801 is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.^{[1][2][3][4][5][6][7]} Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.^[7] BAZ2A and BAZ2B are the central scaffolding proteins of the nucleolar remodeling complex (NoRC), which is involved in regulating the expression of non-coding RNAs.^{[3][4][5][6][7]} **GSK8573** is a structurally related compound designed to serve as an inactive control for GSK2801 in biological experiments.^{[2][6][8]} It is largely inactive against the BAZ2A and BAZ2B bromodomains.^{[2][8]}

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for **GSK8573** and GSK2801, highlighting their differential binding affinities and activities.

Parameter	GSK2801	GSK8573	Reference
Primary Target	BAZ2A/B Bromodomains	Inactive Control	[2][6]
Binding Affinity (Kd) to BAZ2A	257 nM	Inactive	[1][3][4][5][6][7][9][10]
Binding Affinity (Kd) to BAZ2B	136 nM	Inactive	[1][3][4][5][6][7][9][10]
Off-Target Binding (Kd) to BRD9	1.1 μ M	1.04 μ M	[1][2][3][6][8]
Off-Target Binding (Kd) to TAF1L(2)	3.2 μ M	Not Reported	[1][3][6]
Cellular Activity	Displaces GFP- BAZ2A from chromatin	No effect on GFP- BAZ2A localization	[3][6]

Cellular Effects

GSK2801:

As a potent BAZ2A/B inhibitor, GSK2801 effectively displaces these proteins from acetylated chromatin within living cells. This cellular activity has been demonstrated using Fluorescence Recovery After Photobleaching (FRAP) assays.[3][6][7] By inhibiting the "reader" function of BAZ2A/B, GSK2801 can modulate the transcription of genes regulated by the NoRC complex.

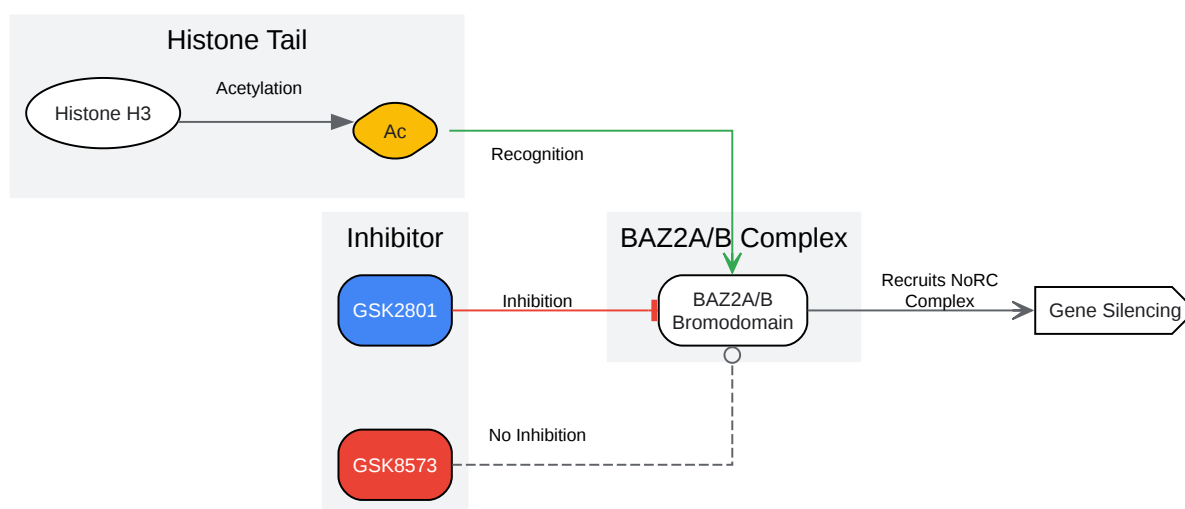
Furthermore, studies have shown that GSK2801 can act synergistically with other inhibitors, such as BET bromodomain inhibitors, to induce apoptosis in certain cancer cell lines, like triple-negative breast cancer.[11] This suggests a potential therapeutic application for targeting BAZ2A/B in combination with other epigenetic modulators. GSK2801 also exhibits off-target activity, notably against the BRD9 bromodomain, which should be considered when interpreting experimental results.[1][3][6][11]

GSK8573:

In contrast to GSK2801, **GSK8573** serves as a negative control due to its lack of significant activity against BAZ2A and BAZ2B bromodomains.[2][6][8] It shows weak binding to the off-target BRD9, with a K_d value similar to that of GSK2801's off-target affinity for BRD9.[2][3][6][8] This makes it an ideal tool for distinguishing the cellular effects specifically mediated by the inhibition of BAZ2A/B from potential off-target effects or compound-specific artifacts. In cellular assays such as FRAP, **GSK8573** does not displace GFP-BAZ2A from chromatin, confirming its lack of on-target activity in a cellular context.[6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of GSK2801 in inhibiting the BAZ2A/B-mediated recognition of acetylated histones.



[Click to download full resolution via product page](#)

Caption: Mechanism of BAZ2A/B inhibition by GSK2801.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of GSK2801 and **GSK8573** to their target bromodomains.

Protocol:

- Sample Preparation:
 - Express and purify the desired bromodomain constructs (e.g., BAZ2A, BAZ2B, BRD9).
 - Prepare a concentrated solution of the protein (typically 10-100 μM) in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl).
 - Prepare a solution of the compound (GSK2801 or **GSK8573**) at a concentration approximately 10-fold higher than the protein concentration in the identical buffer.
 - Thoroughly degas both the protein and compound solutions.
- ITC Experiment:
 - Load the protein solution into the sample cell of the ITC instrument.
 - Load the compound solution into the injection syringe.
 - Set the experimental temperature (e.g., 25 $^{\circ}\text{C}$).
 - Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
 - As a control, perform an identical titration of the compound into the buffer alone to measure the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .

Bio-Layer Interferometry (BLI)

Objective: To measure the real-time association and dissociation rates of GSK2801 and **GSK8573** with their target bromodomains.

Protocol:

- Biosensor Preparation:
 - Immobilize a biotinylated version of the target bromodomain onto streptavidin-coated biosensors.
- Experiment Setup:
 - Place the prepared biosensors into a 96-well plate.
 - Add buffer to the baseline wells to establish a stable baseline.
 - Add different concentrations of the compound (GSK2801 or **GSK8573**) to the association wells.
 - Add buffer to the dissociation wells.
- BLI Measurement:
 - Baseline: Dip the biosensors into the baseline wells to record a stable baseline interference pattern.
 - Association: Move the biosensors to the wells containing the compound and measure the change in the interference pattern in real-time as the compound binds to the immobilized protein.
 - Dissociation: Transfer the biosensors to the dissociation wells and monitor the decrease in the interference signal as the compound dissociates.
- Data Analysis:

- Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of GSK2801 and **GSK8573** to displace BAZ2A from chromatin in living cells.

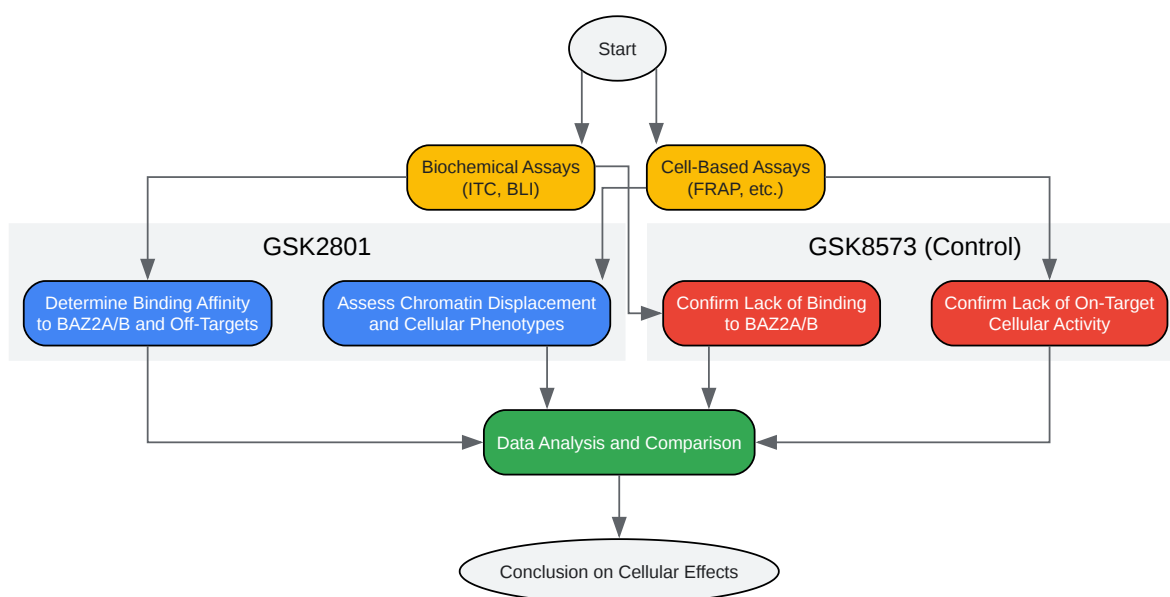
Protocol:

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.
 - Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).
- Compound Treatment:
 - Treat the transfected cells with either GSK2801, **GSK8573**, or a vehicle control (e.g., DMSO) at the desired concentration for a specified period.
- FRAP Imaging:
 - Identify a cell expressing the GFP-BAZ2A fusion protein.
 - Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.
 - Use a high-intensity laser to photobleach the GFP signal within the ROI.
 - Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI over time.
 - Normalize the recovery data to the pre-bleach intensity.

- Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery ($t_{1/2}$). A faster recovery indicates a more dynamic protein, suggesting displacement from chromatin.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the cellular effects of GSK2801 and its inactive control, **GSK8573**.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing GSK2801 and **GSK8573**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 7. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Cellular Effects of GSK8573 and GSK2801]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10818798#comparing-the-cellular-effects-of-gsk8573-and-gsk2801>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com